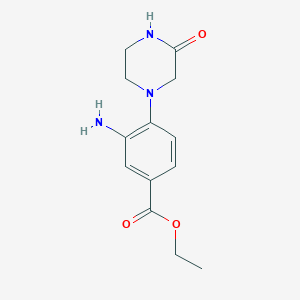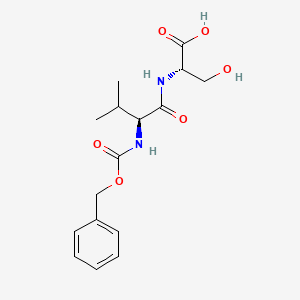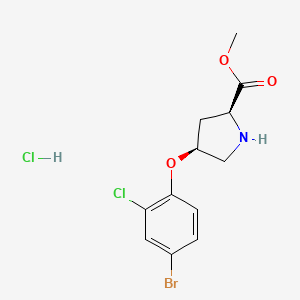
4-Methoxy-3-(trifluoromethoxy)cinnamic acid
説明
4-Methoxy-3-(trifluoromethoxy)cinnamic acid, also known as 4-MTA, is an organic compound with a wide range of applications in the scientific research field. 4-MTA is a versatile molecule with a variety of properties, such as fluorescence, electrochemical activity, and thermal stability. It has been used in a variety of laboratory experiments, including in the synthesis of polymers, in the detection of metal ions, and in the study of enzyme kinetics. 4-MTA has also been used in the development of pharmaceuticals, as it is an important component of some drugs. In
科学的研究の応用
Analytical Chemistry Applications
- Reagents for Determination of Metals : Derivatives of cinnamic acid, including methoxy variants, have been investigated for their potential in the separation and precipitation of metals like thorium, showing satisfactory results except with specific derivatives at low concentrations. These derivatives offer advantages in the reduction of CeIV to CeIII, indicating their utility in analytical chemistry for metal detection and separation processes (Verma, Paul, & Agrawal, 1956).
Biochemistry and Pharmacology Applications
- Elucidation of Enzyme Properties : Novel photoreactive cinnamic acid analogues, including 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives, were synthesized to study the properties of enzymes like phenylalanine ammonia-lyase (PAL). These derivatives have shown inhibitory activity and specific photolabeling of PAL, shedding light on the regulation of phenylpropanoid biosynthesis (Hashimoto, Hatanaka, & Nabeta, 2000).
Materials Science Applications
- Photo-Sensitive Materials : Photosensitive polyimides containing methoxy cinnamate derivatives have been investigated for their potential in photo-alignment of liquid crystals. The study of irradiation effects on these compounds, such as 4-methoxy cinnamic acid, reveals their photosensitivity and potential applications in the development of advanced liquid crystal displays and photonic devices (Kim, Shin, & Shin, 2010).
Organic Synthesis Applications
- Catalytic Oxidation : The cytochrome P450 enzyme, CYP199A4, has been shown to efficiently oxidize cinnamic acid derivatives, including 4-methoxycinnamic acid. This research highlights the enzyme's potential as a biocatalyst for the selective oxidation of cinnamic acid derivatives, offering pathways for the synthesis of biologically significant molecules (Chao, Voss, & Bell, 2016).
Health Benefits and Dietary Applications
- Antioxidant Properties : Methoxylated derivatives of cinnamic acid are recognized for their strong antimicrobial, antidiabetic, anticancer, and various protective activities. Studies on their bioavailability, metabolism, and methods to enhance their practical application as therapeutic agents highlight their significant role in health and nutrition (Rychlicka, Rot, & Gliszczyńska, 2021).
作用機序
Mode of Action
It is known that cinnamic acid derivatives often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine
生化学分析
Biochemical Properties
4-Methoxy-3-(trifluoromethoxy)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the metabolism of phenylpropanoids, such as phenylalanine ammonia-lyase (PAL). The interaction with PAL can modulate the biosynthesis of lignin and other phenolic compounds, impacting plant growth and defense mechanisms . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to environmental stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux and energy production in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in the formation of degradation products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration ranges.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the metabolism of phenylpropanoids, where it serves as a substrate for enzymes such as PAL . This interaction can influence the levels of phenolic compounds and other metabolites, impacting metabolic flux and overall cellular metabolism. Additionally, this compound can affect the biosynthesis of secondary metabolites, such as flavonoids and lignin, by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its uptake and accumulation within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments. The interaction with binding proteins can also affect the compound’s bioavailability and overall biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization within these compartments can influence the compound’s interactions with specific biomolecules, thereby modulating its biochemical and cellular effects. For example, the accumulation of this compound in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
特性
IUPAC Name |
(E)-3-[4-methoxy-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGYFCPZATQOQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1456178.png)
![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456180.png)


![Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B1456187.png)
![3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456188.png)
![3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456189.png)
![4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1456191.png)
![Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456192.png)
![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456193.png)

![3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456196.png)
![3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456199.png)
